![molecular formula C28H28ClN3O4S B2358490 N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide CAS No. 851715-43-0](/img/structure/B2358490.png)
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties. In vitro studies have explored its effectiveness against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . Researchers are keen on understanding its mechanism of action and potential clinical applications in combating bacterial infections.
Thiazole Synthesis
The compound is synthesized via Hantzsch thiazole synthesis, which involves reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. Thiazoles and their derivatives have found applications in drug development, including antifungals, antiretrovirals, and antineoplastics . The compound’s unique structure contributes to its potential as a scaffold for novel drug candidates.
Antimicrobial Agents
Thiazole-based compounds have demonstrated antimicrobial activity. For instance, Nitazoxanide, an antimicrobial drug, has shown efficacy against H. pylori when administered alongside omeprazole. It exhibits no cross-resistance to metronidazole . The compound’s chlorine substitution may influence its biological activity, making it an interesting candidate for further exploration.
Anti-Inflammatory Potential
Darbufelone, a marketed anti-inflammatory drug, shares structural similarities with our compound. Darbufelone has been studied as a lung cancer cell growth inhibitor . Investigating the anti-inflammatory properties of our compound could reveal additional therapeutic applications.
Treatment of HIV Infections
Thiazole scaffolds have improved the efficacy of drugs used to treat HIV infections. Researchers have explored various thiazole derivatives for their antiviral activity . Investigating whether our compound exhibits similar effects could be valuable.
Potential in Cancer Therapeutics
Given the compound’s unique structure, it may serve as a starting point for designing novel anticancer agents. Researchers could explore its effects on cancer cell lines and evaluate its potential as a targeted therapy.
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-18-8-10-20(15-22(18)29)31-27(33)17-37-26-16-32(23-7-5-4-6-21(23)26)13-12-30-28(34)19-9-11-24(35-2)25(14-19)36-3/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,34)(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZPDGGLNUWTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
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